molecular formula C14H18ClN3O3 B2629089 N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 797765-57-2

N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2629089
CAS No.: 797765-57-2
M. Wt: 311.77
InChI Key: CXHIMVPAKYTOMN-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide, also known as CMOE-NH2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has been synthesized using various methods.

Scientific Research Applications

Novel Synthetic Approaches

  • A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, offering a new useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Facile Synthesis Techniques

  • An efficient approach for the synthesis of novel 2-carboxanilido-3-arylquinazolin-4-ones via one-pot condensation of readily available N1-(2-carboxyphenyl)-N2-(aryl)oxalamides, showcasing the potential for structural diversity and atomic-economic processes in chemical synthesis (Mamedov et al., 2019).

Anticonvulsant Activity

  • Novel N1-substituted-N2,N2-diphenyl oxalamides were synthesized and screened for anticonvulsant activity, indicating the potential for drug development based on oxalamide derivatives (Nikalje et al., 2012).

Catalytic Applications

  • The development of N-p-chlorophenyl-4-(2-aminoethyl)morpholine-1,8-naphthalimide (CMN) as an effective morpholine-type naphthalimide chemsensor for trivalent metal ions (Fe3+, Al3+, and Cr3+) in living cells, showcasing its potential for bioimaging applications (Ye et al., 2019).

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-11-1-3-12(4-2-11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHIMVPAKYTOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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